molecular formula C15H16N4 B1518896 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline CAS No. 1087792-59-3

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

Cat. No.: B1518896
CAS No.: 1087792-59-3
M. Wt: 252.31 g/mol
InChI Key: OOJZMFDZRYRLFF-UHFFFAOYSA-N
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Description

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can modulate cholinergic signaling pathways and affect various physiological processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity and effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its activity over time . Long-term exposure to this compound has been shown to result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, the compound can induce toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations result in the formation of more water-soluble metabolites, facilitating their excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the compound can be targeted to mitochondria, where it can modulate mitochondrial function and cellular metabolism .

Properties

IUPAC Name

4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZMFDZRYRLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182049
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-59-3
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 2
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 3
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 4
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 5
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 6
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

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